6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
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Overview
Description
6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization and chlorination steps . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,4-C]pyridines, which can exhibit different chemical and biological properties. These derivatives are valuable in further research and development .
Scientific Research Applications
6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-C]pyridines and their derivatives, such as:
- 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione .
Uniqueness
6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11) |
InChI Key |
NFEZZUBRAOVGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)N1)Cl |
Origin of Product |
United States |
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